molecular formula C13H8Cl2N2O2 B8632855 3,6-Dichloro-2-[(4-isocyanatophenoxy)methyl]pyridine CAS No. 58804-00-5

3,6-Dichloro-2-[(4-isocyanatophenoxy)methyl]pyridine

Cat. No. B8632855
M. Wt: 295.12 g/mol
InChI Key: NLZWTUXZGHZVFT-UHFFFAOYSA-N
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Patent
US04028092

Procedure details

Dry toluene (225 ml) was cooled to a temperature of from about 0° to 5° C. and a stream of phosgene gas passed therethrough until 17.4 grams had been absorbed. A solution of 4-((3,6-dichloro-2-pyridinyl)methoxy)benzenamine (15.8 grams; 0.058 mole) in 125 ml. of toluene was added portionwise thereto over a period of about 8 minutes while maintaining the reaction mixture temperature at about 2° to 5° C. The cloudy reaction mixture was then stirred for about 20 minutes with the temperature thereof slowly increasing as excess phosgene was purged from the reaction mixture with nitrogen. At a temperature of about 85° C., the reaction mixture became clear. The toluene solvent was then removed from the reaction mixture under reduced pressure and the residue obtained extracted with hexane. The yellow crystalline product recovered from the hexane extract upon cooling was identified as the desired 3,6-dichloro-2-((4-isocyanatophenoxy)methyl)pyridine compound and was found to have a melting point of 61.5° -62.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
225 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[Cl:5][C:6]1[C:7]([CH2:13][O:14][C:15]2[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=2)=[N:8][C:9]([Cl:12])=[CH:10][CH:11]=1>C1(C)C=CC=CC=1>[Cl:5][C:6]1[C:7]([CH2:13][O:14][C:15]2[CH:20]=[CH:19][C:18]([N:21]=[C:1]=[O:2])=[CH:17][CH:16]=2)=[N:8][C:9]([Cl:12])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)COC1=CC=C(C=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
225 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was then stirred for about 20 minutes with the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until 17.4 grams had been absorbed
TEMPERATURE
Type
TEMPERATURE
Details
over a period of about 8 minutes while maintaining the reaction mixture temperature at about 2° to 5° C
Duration
8 min
CUSTOM
Type
CUSTOM
Details
The cloudy reaction mixture
CUSTOM
Type
CUSTOM
Details
was purged from the reaction mixture with nitrogen
CUSTOM
Type
CUSTOM
Details
At a temperature of about 85° C.
CUSTOM
Type
CUSTOM
Details
The toluene solvent was then removed from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
CUSTOM
Type
CUSTOM
Details
The yellow crystalline product recovered from the hexane
EXTRACTION
Type
EXTRACTION
Details
extract
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC=1C(=NC(=CC1)Cl)COC1=CC=C(C=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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